molecular formula C22H23NO6 B5014675 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5014675
M. Wt: 397.4 g/mol
InChI Key: XMXSBHGMQIMJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a chromenone core, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

4-butyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-4-5-6-15-12-21(24)29-22-14(2)19(10-8-18(15)22)28-13-16-11-17(23(25)26)7-9-20(16)27-3/h7-12H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXSBHGMQIMJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the nitration of a methoxy-substituted aromatic compound, followed by a Friedel-Crafts acylation to introduce the butyl group. The final step often involves the coupling of the chromenone core with the nitrophenyl moiety under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can introduce carboxyl or hydroxyl groups .

Scientific Research Applications

4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

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